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molecular formula C13H21ClN4O2S B8356742 (2-{4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl}ethyl)dimethylamine

(2-{4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl}ethyl)dimethylamine

Cat. No. B8356742
M. Wt: 332.85 g/mol
InChI Key: ODWXXJVCDVLFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683067B2

Procedure details

To a solution of N,N-dimethyl-N-(2-piperazin-1-ylethyl)amine (0.80 g, 5.0 mmol) and triethylamine (1.0 g, 10 mmol) in dichloromethane (7 mL) was added 6-chloropyridine-3-sulfonyl chloride (1.0 g, 5.0 mmol; described in: Naegeli et al. Helv. Chim. Acta, 1938, 21, 1746, 1750) in dichloromethane (3 mL) at room temperature. After stirring over night at room temperature the solvent was removed in vacuo, the residue was partitioned between aqueous sodium hydroxide (2 M), diethyl ether (3×15 mL), and dichloromethane (3×15 mL). The combined extracts were dried (MgSO4), and the solvents were removed in vacuo to afford 1.3 g of the crude product. The residue was purified on a silica gel column using acetonitrile/triethylamine, (90:10), as the eluent to afford 1.0 g (60% yield) of title compound: 1H NMR (CDCl3, 400 MHz) δ 8.73 (d, J=2 Hz, 1H), 7.95 (dd, J=8, 2 Hz, 1H), 7.48 (d, J=8 Hz, 1H), 3.08 (t, J=5 Hz, 4H), 2.56 (t, J=5 Hz, 4H), 2.47 (t, J=7 Hz, 2H), 2.35 (t, J=7 Hz, 2H), 2.19 (s, 3H); 13C NMR (CDCl3, 100 MHz) δ 155.8, 148.8, 137.8, 131.3, 124.6, 56.7, 56.0, 52.4, 45.8, 45.8.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.C(N(CC)CC)C.[Cl:19][C:20]1[N:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1>ClCCl>[Cl:19][C:20]1[N:25]=[CH:24][C:23]([S:26]([N:8]2[CH2:9][CH2:10][N:5]([CH2:4][CH2:3][N:2]([CH3:11])[CH3:1])[CH2:6][CH2:7]2)(=[O:28])=[O:27])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(CCN1CCNCC1)C
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring over night at room temperature the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous sodium hydroxide (2 M), diethyl ether (3×15 mL), and dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 1.3 g of the crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1CCN(CC1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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